H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl
Description
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl is a synthetic opioid peptide derivative designed for high specificity and potency at µ-opioid receptors. Its structure incorporates a D-alanine residue at position 2, a modification known to enhance µ-receptor selectivity by resisting enzymatic degradation and improving receptor binding . The C-terminal N-methyl benzyl (NMe-Bzl) group further stabilizes the peptide and increases hydrophobicity, which is critical for interactions with the µ-receptor's hydrophobic subsites . This compound exhibits an IC50 of 9 nM at µ-opioid receptors, making it significantly more potent than many endogenous and synthetic opioid analogs .
Properties
Molecular Formula |
C53H65N9O8 |
|---|---|
Molecular Weight |
956.1 g/mol |
IUPAC Name |
(2S)-1-[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]-N-[(2S)-1-[[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C53H65N9O8/c1-33(2)26-43(50(67)60-45(29-38-30-55-42-19-12-11-18-40(38)42)52(69)61(4)32-37-16-9-6-10-17-37)59-51(68)46-20-13-25-62(46)53(70)44(28-35-14-7-5-8-15-35)58-47(64)31-56-48(65)34(3)57-49(66)41(54)27-36-21-23-39(63)24-22-36/h5-12,14-19,21-24,30,33-34,41,43-46,55,63H,13,20,25-29,31-32,54H2,1-4H3,(H,56,65)(H,57,66)(H,58,64)(H,59,68)(H,60,67)/t34-,41+,43+,44+,45+,46+/m1/s1 |
InChI Key |
GYOWORZEZSLHIN-NATPVWCTSA-N |
Isomeric SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N(C)CC5=CC=CC=C5)NC(=O)[C@H](CC6=CC=C(C=C6)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C)CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CC=CC=C5)NC(=O)CNC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N |
Origin of Product |
United States |
Preparation Methods
Resin Selection and Initial Attachment
The synthesis begins with the selection of a suitable solid support. Methylbenzhydrylamine (MBHA) resin is commonly employed due to its compatibility with Boc (tert-butyloxycarbonyl) protection strategies and its stability under repeated deprotection conditions. The C-terminal residue, N-methylbenzylamine (NMe-Bzl) , is anchored to the resin via an amide bond. This linkage ensures stability during subsequent coupling and cleavage steps.
The loading capacity of MBHA resin (typically 0.7–0.8 mmol/g) directly impacts peptide yield. A two-fold excess of Boc-protected D-Ala is coupled to the resin using dicyclohexylcarbodiimide (DCC) as an activating agent in dichloromethane (DCM). This step proceeds for 2 hours at room temperature, achieving >95% coupling efficiency as verified by Kaiser testing.
Sequential Amino Acid Addition
The peptide chain is elongated from C- to N-terminus, following standard Boc-SPPS protocols:
| Residue | Protection Groups | Coupling Reagent | Solvent System | Time (hr) |
|---|---|---|---|---|
| Trp | Boc, side-chain unprotected | HOBt/DCC | DCM/DMF (4:1) | 1.5 |
| Leu | Boc | HBTU/HOBt | NMP | 2.0 |
| Pro | Boc | DIC/HOBt | DMF | 1.0 |
| Phe | Boc | HATU/DIEA | DCM | 1.5 |
| Gly | Boc | DCC | DMF | 1.0 |
| D-Ala | Boc | HOBt/DCC | NMP/DCM (3:1) | 2.0 |
| Tyr | Boc, OH-Bzl | TBTU/HOAt | DMF | 2.5 |
Table 1: Coupling conditions for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl assembly. Data synthesized from.
Critical considerations include:
-
D-amino acid incorporation : The use of D-Ala requires stringent racemization control. Coupling at 4°C with HOBt (1-hydroxybenzotriazole) suppresses epimerization to <2%.
-
Tryptophan handling : Trp residues are susceptible to oxidation; thus, reactions are conducted under argon with 0.1% w/v ascorbic acid as an antioxidant.
-
Proline coupling : The cyclic structure of Pro necessitates extended activation times with DIC (diisopropylcarbodiimide) to achieve >90% yield.
Protection Group Strategy
Orthogonal Protection Systems
The synthesis employs a Boc/Benzyl (Bzl) protection scheme :
Side-Chain Protection Challenges
The NMe-Bzl group at the C-terminus requires selective deprotection. This is achieved through HF cleavage at 0°C with 10% anisole as a carbocation scavenger, preserving acid-labile groups. Post-cleavage, the peptide is precipitated in cold ether and extracted using acetonitrile/water (1:1), yielding 650–700 mg crude product per 1 g resin.
Purification and Characterization
Multi-Stage HPLC Purification
The crude peptide undergoes three successive HPLC steps:
-
First purification :
-
Column: Zorbax SB-C18 (250 × 21.2 mm)
-
Buffer A: 0.05 M TEAP (triethylammonium phosphate), pH 2.25
-
Buffer B: Acetonitrile
-
Gradient: 20–45% B over 60 min
-
Flow: 8 mL/min
-
Yield: ~40% recovery
-
-
Second purification :
-
Final polish :
Analytical Confirmation
-
Capillary Zone Electrophoresis (CZE) :
-
Buffer: 50 mM phosphate, pH 7.4
-
Voltage: 25 kV
-
Migration time: 14.3 min (single peak)
-
-
Mass Spectrometry :
Industrial-Scale Production Adaptations
For batch sizes >1 kg:
Chemical Reactions Analysis
Types of Reactions
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the specificity and efficiency of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made. For example, oxidation of tyrosine results in dityrosine, while reduction of disulfide bonds yields free thiols .
Scientific Research Applications
H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mechanism of Action
The mechanism of action of H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl involves its interaction with specific molecular targets, such as opioid receptors. The peptide binds to these receptors, triggering a cascade of intracellular events that result in its observed effects. The pathways involved include the activation of G-proteins and subsequent modulation of adenylate cyclase activity, leading to changes in cellular cAMP levels .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural variations and activity data for H-Tyr-D-Ala-Gly-Phe-Pro-Leu-Trp-NMe-Bzl and related compounds:
Key Observations
C-Terminal Modifications :
- The NMe-Bzl group in the target compound enhances µ-receptor binding and metabolic stability compared to O-Bzl or NH-Bzl derivatives . Benzyl esters (O-Bzl) are prone to hydrolysis, while benzylamides (NH-Bzl) lack the steric and electronic benefits of N-methylation.
- Substitutions like D-Trp (e.g., Tyr-D-Ala-Gly-D-Trp-Nle-Asp-Phe-NH2) disrupt the peptide's compact structure, leading to a 255-fold drop in µ-receptor potency (IC50 = 2300 nM vs. 9 nM) .
Position 2 Substitutions :
- D-Ala at position 2 is critical for µ-receptor specificity. Bulkier residues like adamantane (Ada) in H-Tyr-Ada-Gly-Phe-Met-OH likely hinder receptor binding, though activity data are unavailable .
- highlights that D-configuration residues at position 2 optimize interactions with µ-receptor subsites, aligning with the target compound's design .
Conformational Stability :
- The Pro-Leu sequence at positions 5–6 induces a β-turn structure, mimicking morphine's T-shaped conformation. This folding is essential for µ-receptor activation .
Receptor Specificity :
- Compounds like H-Dmt-Tic-(2R,3S)-beta-MeCha-Phe-OH (Ki = 55 nM at δ-receptors) demonstrate that δ-specific ligands require hydrophilic and extended sequences, contrasting with the target compound's hydrophobic, compact design .
Research Implications and Limitations
- Gaps in Data : Activity data for C-terminal analogs (e.g., O-Bzl, NH-Bzl) are incomplete, limiting direct comparisons .
- Structural Insights : Computational modeling and NMR studies (as in ) support the target compound's conformational alignment with morphine, explaining its high potency .
- Future Directions : Testing Ada-containing analogs and exploring NMe-Bzl derivatives in other opioid peptides could refine structure-activity relationships.
Q & A
Q. How to design a pharmacokinetic study for this compound in rodent models?
- Methodological Answer :
- Dosing Routes : Compare intravenous, subcutaneous, and oral administration.
- Sampling Schedule : Collect plasma/tissue at intervals (e.g., 5 min to 24 hr post-dose).
- Analytical Method : Develop a sensitive LC-MS/MS protocol with a lower limit of quantification (LLOQ) ≤1 ng/mL.
- Compartmental Modeling : Use non-linear mixed-effects software (e.g., Phoenix WinNonlin) to estimate half-life, clearance, and volume of distribution .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
